Dezaguanine mesylate
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Overview
Description
Dezaguanine mesylate is a novel antipurine antimetabolite that has shown promising activity against various experimental rodent tumors. It is a derivative of 3-deazaguanine, differing from guanine by the substitution of a carbon atom for the 3-nitrogen atom of guanine . This compound has been formulated as the methanesulfonic acid (mesylate) salt for clinical use .
Preparation Methods
The synthesis of dezaguanine mesylate involves a novel ring closure of imidazole precursors. The process includes the following steps :
Synthesis of 3-deazaguanine: This involves the preparation of imidazole precursors followed by a ring closure reaction.
Conversion to mesylate salt: The synthesized 3-deazaguanine is then converted to its mesylate salt form by reacting with methanesulfonic acid.
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows the laboratory procedures with scaling up for larger quantities.
Chemical Reactions Analysis
Dezaguanine mesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be substituted by other nucleophiles, making it a good leaving group in nucleophilic substitution reactions.
Incorporation into Nucleic Acids: Dezaguanine nucleotides can be incorporated into nucleic acids in place of guanine nucleotides, which is crucial for its cytotoxicity.
Common reagents and conditions used in these reactions include methanesulfonic acid for the conversion to mesylate salt and various nucleophiles for substitution reactions. The major products formed from these reactions are the substituted nucleotides and nucleic acids.
Scientific Research Applications
Dezaguanine mesylate has a wide range of scientific research applications, including :
Chemistry: Used as a reagent in nucleophilic substitution reactions.
Biology: Studied for its ability to inhibit the synthesis of guanine nucleotides and its incorporation into nucleic acids.
Medicine: Investigated for its antitumor properties, particularly against rodent solid tumors and mammary adenocarcinomas.
Industry: Potential applications in the development of new antitumor drugs.
Mechanism of Action
Dezaguanine mesylate exerts its effects by being converted to its nucleotides, which then inhibit the synthesis of guanine nucleotides. These nucleotides can be incorporated into nucleic acids in place of guanine nucleotides, disrupting DNA synthesis and leading to cytotoxicity . The molecular targets include enzymes involved in nucleotide synthesis and DNA replication.
Comparison with Similar Compounds
Dezaguanine mesylate is unique compared to other purine antimetabolites due to its ability to cross the blood-brain barrier and its prolonged half-life . Similar compounds include:
3-Deazaguanine: The parent compound of this compound.
7-Deazaguanine: Another purine analog with similar antitumor activity.
Guanine: The natural purine base that this compound mimics and inhibits.
Properties
CAS No. |
87434-82-0 |
---|---|
Molecular Formula |
C7H10N4O4S |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C6H6N4O.CH4O3S/c7-4-1-3-5(6(11)10-4)9-2-8-3;1-5(2,3)4/h1-2H,(H,8,9)(H3,7,10,11);1H3,(H,2,3,4) |
InChI Key |
ZNTIXVYOBQDFFV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N |
Canonical SMILES |
CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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